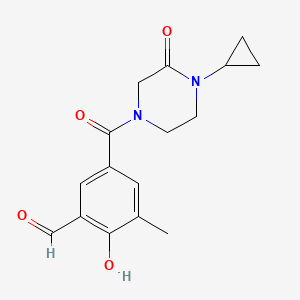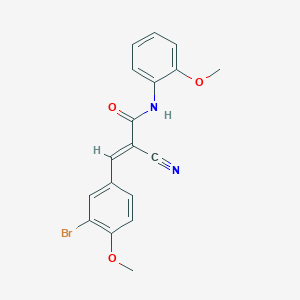
(N'1E,N'3E)-N'1,N'3-dibenzylidenemalonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N'1E,N'3E)-N'1,N'3-dibenzylidenemalonohydrazide, commonly known as DBM, is a synthetic compound that has gained significant attention in recent years due to its wide range of biological activities. DBM is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 310.36 g/mol. It is a derivative of malonohydrazide and is synthesized by the condensation reaction of benzaldehyde with malonohydrazide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and structural elucidation of compounds similar to "(N'1E,N'3E)-N'1,N'3-dibenzylidenemalonohydrazide" involve advanced spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These methods confirm the (E)-configuration and explore molecular stability, reactivity, and the environment's effect on the compound's properties. For instance, Karrouchi et al. (2021) synthesized and characterized a related compound using these techniques, offering insights into its stability and potential applications in material science and as a ligand in bioactive studies (Karrouchi et al., 2021).
Material Science and Polymers
- The development of novel materials, such as polymers incorporating hydrazone units, demonstrates the versatility of these compounds. Hsiao and Liou (2002) discussed the synthesis of polyhydrazides and poly(amide-hydrazide)s, showcasing their potential in creating high-performance polymers with excellent thermal stability and mechanical properties (Hsiao & Liou, 2002).
Biological Applications
- Certain hydrazone derivatives exhibit promising biological activities, including antibacterial, antifungal, and potential antidiabetic properties. For example, the study by Sirajuddin et al. (2013) on Schiff base compounds derived from hydrazone showed remarkable activities in these areas, highlighting the therapeutic potential of such compounds (Sirajuddin et al., 2013).
Sensor Development
- Hydrazone compounds have been explored for sensor development, particularly for detecting heavy metals like mercury. Hussain et al. (2017) synthesized derivatives of hydrazones for this purpose, showcasing the utility of these compounds in environmental monitoring and safety (Hussain et al., 2017).
Optical and Electronic Applications
- The nonlinear optical properties of hydrazone derivatives make them candidates for applications in optical devices. Naseema et al. (2010) studied the nonlinear optical parameters of hydrazones, indicating their potential in optical limiters and switches, which are crucial for developing optical computing and communication technologies (Naseema et al., 2010).
Propiedades
IUPAC Name |
N,N'-bis[(E)-benzylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(20-18-12-14-7-3-1-4-8-14)11-17(23)21-19-13-15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,20,22)(H,21,23)/b18-12+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXRPEXJGBUZIX-KLCVKJMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(N'1E,N'3E)-N'1,N'3-dibenzylidenemalonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)
![5-((2-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763465.png)
![5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B2763466.png)

![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2763468.png)
![2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine](/img/structure/B2763469.png)


![1-(3-(methylthio)phenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2763473.png)
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2763474.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2763480.png)
